molecular formula C20H24ClN B562966 Amitriptyline-d3 Hydrochloride CAS No. 342611-00-1

Amitriptyline-d3 Hydrochloride

Cat. No.: B562966
CAS No.: 342611-00-1
M. Wt: 316.9 g/mol
InChI Key: KFYRPLNVJVHZGT-NIIDSAIPSA-N
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Description

Amitriptyline-d3 (hydrochloride) (CRM) is a certified reference material intended for use as an internal standard for the quantification of amitriptyline by GC- or LC-MS. Amitriptyline is categorized as a tricyclic antidepressant. This product is intended for analytical forensic applications.
Amitriptyline-d3 (hydrochloride) is an analytical reference material intended for use as an internal standard for the quantification of amitriptyline by GC- or LC-MS. Amitriptyline is categorized as a tricyclic antidepressant. This product is intended for research and forensic applications.
A new internal standard suitable for a wide variety of uses in LCMS or GCMS applications from forensic or clinical toxicology analysis to urine drug testing and isotope dilution methods. Amitriptyline, marketed as the brand drug Elavil, Tryptizol, or Laroxyl, is a tricyclic antidepressant used in the treatment of major depression, clinical/endogenous depression and involutional melancholia.

Scientific Research Applications

Controlled Drug Delivery System

Amitriptyline hydrochloride, a Tricyclic Antidepressant (TCA), has been studied for its application in controlled drug delivery systems. Using osmotic technology, researchers aimed to improve patient adherence by reducing dosing frequency and minimizing side effects through controlled release. The study utilized Cellulose Acetate in the formulation of Controlled Porosity Osmotic Pump (CPOP) tablets to achieve a 24-hour controlled release of amitriptyline hydrochloride, showing promise for commercial viability and improved treatment regimes (Sutar & Karwa, 2022).

Antimyeloma Activity

Amitriptyline has been identified for its potential antimyeloma activity. It inhibits cyclin D2 transactivation and induces apoptosis in myeloma cells by inhibiting histone deacetylases (HDACs). This study revealed amitriptyline's capability to increase histone 3 acetylation, suggesting its potential as a treatment for multiple myeloma (Mao et al., 2011).

Inhibition of Acid Sphingomyelinase

Amitriptyline's ability to inhibit acid sphingomyelinase (ASM) has been explored for treating various disorders, including cancer, cystic fibrosis, and Alzheimer's disease. This inhibition blocks ceramide generation, offering new therapeutic approaches for these conditions. Amitriptyline's long clinical use and well-studied side effects make it a potential candidate for accessible treatment (Beckmann et al., 2014).

Environmental Persistence

The persistence of amitriptyline in agricultural soils has been studied, indicating its environmental impact. Research showed that amitriptyline and its transformation products, including nortriptyline, persist in soils, suggesting the need for further understanding of its environmental fate (Li et al., 2013).

Analytical Method Development

The development of analytical methods for the assay and impurity profiling of Amitriptyline Hydrochloride in tablet form has been a focus of research. This study developed a liquid chromatography method to separate and quantitatively determine the assay and organic impurities of Amitriptyline, aiding in quality control and pharmaceutical research (Boppy et al., 2022).

Chemical Instability

The instability of amitriptyline base, a key component of the hydrochloride form, has been examined. Studies have observed the breakdown of the base into a ketonic product, highlighting the importance of understanding its chemical stability for pharmaceutical applications (Henwood, 1967).

Mechanism of Action

Target of Action

Amitriptyline-d3 Hydrochloride, a deuterium-labeled version of Amitriptyline Hydrochloride, primarily targets the serotonin reuptake transporter (SERT) and the noradrenaline reuptake transporter (NET) . It inhibits these transporters, leading to an increase in the synaptic concentration of serotonin and noradrenaline . Additionally, it interacts with the dopamine reuptake transporter (DAT) and various receptors, including serotonin 5-HT 2A, 5-HT 2C, 5-HT 3, 5-HT 6, and 5-HT 7, noradrenaline α 1, histamine H 1, acetylcholine muscarinic receptors, and opiate σ 1 receptors .

Mode of Action

This compound exerts its function by blocking the reuptake of serotonin and noradrenaline, leading to an elevation of extracellular biogenic amine levels . This blockade results in an increased concentration of these neurotransmitters in the brain, which can subsequently enhance mood .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the reuptake of serotonin and noradrenaline. By inhibiting the reuptake of these neurotransmitters, this compound increases their concentration in the synaptic cleft, enhancing neurotransmission . This action can lead to downstream effects such as mood enhancement, which is beneficial in the treatment of depressive disorders .

Pharmacokinetics

This compound is absorbed from the gastrointestinal tract, with highly varying peak plasma concentrations occurring between 2 and 12 hours after administration . The bioavailability of the active drug is between 30% and 60%, due to extensive first-pass metabolism of the drug in the liver by the CYP2D6 enzyme . The elimination half-life varies from 10 to 50 hours, with an average of 15 hours . Within 24 hours, approximately 25–50% of a dose of Amitriptyline is excreted in the urine as inactive metabolites; small amounts are excreted in the bile .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of neurotransmitter levels in the brain. By inhibiting the reuptake of serotonin and noradrenaline, it increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to mood enhancement . Additionally, this compound has been found to interfere with autophagy-mediated clearance of protein aggregates, which could have implications for neurodegenerative diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the pH level of the stomach, and its metabolism can be influenced by the individual’s liver function . Furthermore, the drug’s action can be modulated by the presence of other medications, potentially leading to drug-drug interactions . Therefore, the patient’s overall health status, diet, and medication regimen can all play a role in the drug’s action and efficacy .

Biochemical Analysis

Biochemical Properties

Amitriptyline-d3 Hydrochloride is an inhibitor of the serotonin reuptake transporter (SERT) and the noradrenaline reuptake transporter (NET), with Ki values of 3.45 nM and 13.3 nM for human SERT and NET, respectively . This suggests that this compound interacts with these enzymes, inhibiting their function and thereby increasing the concentration of serotonin and noradrenaline in the synaptic cleft .

Cellular Effects

This compound has been shown to have various effects on cells. It is known to influence cell function by impacting cell signaling pathways and gene expression . For instance, it has been reported to cause ECG changes and quinidine-like effects on the heart . It may inhibit ion channels necessary for cardiac repolarization in the upper micromolar range of therapeutic plasma concentrations .

Molecular Mechanism

The primary mechanism of action of this compound involves the inhibition of the reuptake of neurotransmitters such as norepinephrine and serotonin . By blocking the reuptake of these neurotransmitters, this compound increases their concentration at the synaptic clefts of the brain . This results in an enhancement of neurotransmission, which is believed to be responsible for its antidepressant effects .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been reported that higher doses of Amitriptyline may lead to undesirable clinical conditions such as cardiac arrhythmia, anxiety, tachycardia, convulsion, and hyperglycemia . Therefore, accurate analytical methods for the quantification of Amitriptyline are crucial .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, it has been reported that higher doses of Amitriptyline caused an increase in nociceptive behavior in the formalin and capsaicin nociceptive tests, suggesting a potentiating effect .

Metabolic Pathways

This compound is metabolized primarily in the liver and is excreted both in feces and urine . The primary active metabolite of Amitriptyline is nortriptyline, which is produced by the demethylation of Amitriptyline in the liver by the CYP450 1A2 enzyme .

Transport and Distribution

This compound is absorbed from the gastrointestinal tract with highly varying peak plasma concentrations, occurring between 2 and 12 hours after administration . Nearly all (95%) of the available Amitriptyline is protein-bound .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the synaptic clefts in the brain where it exerts its effects by inhibiting the reuptake of neurotransmitters .

Properties

IUPAC Name

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-12H,7,13-15H2,1-2H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYRPLNVJVHZGT-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675608
Record name Amitriptyline-d3 Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342611-00-1
Record name Amitriptyline-d3 Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine-d3 Hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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